8-Ethylquinoline-2-carbaldehyde
Overview
Description
8-Ethylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of this compound consists of a quinoline ring with an ethyl group at the 8th position and an aldehyde group at the 2nd position
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that the reactions of quinoline-2(6,8)-carbaldehydes with arenes by the action of strong brønsted (h2so4, cf3so3h) or lewis (alcl3, albr3) acids lead to the formation of substituted diarylmethylquinolines . This suggests that 8-Ethylquinoline-2-carbaldehyde may interact with its targets through similar mechanisms.
Preparation Methods
The synthesis of 8-Ethylquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedländer synthesis , which is a classical method for constructing quinoline derivatives . This method typically involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. Another method includes the Doebner-Miller reaction , which involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds . Industrial production methods may utilize catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
8-Ethylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
8-Ethylquinoline-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including antimalarial, antimicrobial, and anticancer agents.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in the study of enzyme inhibition and metal chelation properties.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
8-Ethylquinoline-2-carbaldehyde can be compared with other quinoline derivatives such as:
2-Methylquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Exhibits strong metal chelation and is used in medicinal chemistry.
Quinoline-2-carboxaldehyde: Similar structure but lacks the ethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
8-ethylquinoline-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-9-4-3-5-10-6-7-11(8-14)13-12(9)10/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINCBNHEGPSKFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N=C(C=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-91-2 | |
Record name | 8-ethylquinoline-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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